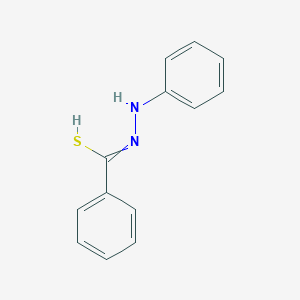

N'-Phenylbenzenecarbothiohydrazide

Description

Properties

CAS No. |

13437-75-7 |

|---|---|

Molecular Formula |

C13H12N2S |

Molecular Weight |

228.31 g/mol |

IUPAC Name |

N'-phenylbenzenecarbothiohydrazide |

InChI |

InChI=1S/C13H12N2S/c16-13(11-7-3-1-4-8-11)15-14-12-9-5-2-6-10-12/h1-10,14H,(H,15,16) |

InChI Key |

AWAWNMNDLBQMDV-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(=S)NNC2=CC=CC=C2 |

Isomeric SMILES |

C1=CC=C(C=C1)C(=NNC2=CC=CC=C2)S |

Canonical SMILES |

C1=CC=C(C=C1)C(=NNC2=CC=CC=C2)S |

Origin of Product |

United States |

Synthetic Routes and Methodologies for N Phenylbenzenecarbothiohydrazide and Its Derivatives

Direct Synthetic Approaches

Direct synthetic methods for N'-phenylbenzenecarbothiohydrazide involve the one-step formation of the target molecule from readily available starting materials. A common and efficient method is the reaction of phenyl isothiocyanate with phenylhydrazine (B124118). scispace.comresearchgate.net This reaction is typically carried out by refluxing the reactants in a suitable solvent, such as ethanol (B145695). scispace.com The nucleophilic addition of the hydrazine (B178648) group of phenylhydrazine to the electrophilic carbon of the isothiocyanate group of phenyl isothiocyanate leads to the formation of the this compound.

Another direct approach involves the reaction of benzoyl chloride with thiosemicarbazide (B42300). This method provides an alternative route to the thiocarbothiohydrazide backbone.

The following table summarizes a typical direct synthesis of a related compound, N1-phenylhydrazine-1,2-bis(carbothioamide), from phenylisothiocyanate and thiosemicarbazide.

Table 1: Synthesis of N1-Phenylhydrazine-1,2-bis(carbothioamide)

| Reactant 1 | Reactant 2 | Solvent | Reaction Condition | Yield | Reference |

|---|---|---|---|---|---|

| Phenylisothiocyanate | Thiosemicarbazide | Ethanol | Reflux | 73% | scispace.com |

Precursor-Based Synthetic Strategies

Precursor-based strategies involve the synthesis of the starting materials, which are then used to construct the final this compound molecule. This approach is particularly useful when the required precursors are not commercially available, especially for the synthesis of derivatives with specific functional groups.

The key precursors for the synthesis of this compound are phenylhydrazine and a benzoyl derivative, typically benzoyl chloride.

Synthesis of Phenylhydrazine:

Phenylhydrazine can be prepared by the diazotization of aniline, followed by reduction. wikipedia.orgchemicalbook.com Aniline is treated with sodium nitrite (B80452) in the presence of hydrochloric acid to form a diazonium salt. wikipedia.org This salt is then reduced, commonly using sodium sulfite, to yield phenylhydrazine. wikipedia.orgorgsyn.org The crude product can be purified by distillation. orgsyn.org

Synthesis of Benzoyl Chloride:

Benzoyl chloride is typically synthesized from benzoic acid. prepchem.comdoubtnut.com A common laboratory method involves the reaction of benzoic acid with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). prepchem.com These reagents effectively replace the hydroxyl group of the carboxylic acid with a chlorine atom, forming the acid chloride. The reaction with thionyl chloride is often preferred as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and easily removed. doubtnut.com

Table 2: Common Methods for Precursor Synthesis

| Precursor | Starting Material | Reagents | Key Steps | Reference |

|---|---|---|---|---|

| Phenylhydrazine | Aniline | Sodium nitrite, Hydrochloric acid, Sodium sulfite | Diazotization, Reduction | wikipedia.orgchemicalbook.com |

| Benzoyl Chloride | Benzoic Acid | Thionyl chloride (SOCl₂) or Phosphorus pentachloride (PCl₅) | Chlorination | prepchem.comdoubtnut.com |

Reaction Mechanisms in Thiocarbothiohydrazide Formation

The formation of this compound and its analogs proceeds through well-established reaction mechanisms, primarily involving nucleophilic attacks on carbonyl or thiocarbonyl groups.

When benzoyl chloride is used as a precursor, the reaction proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of the hydrazine derivative acts as a nucleophile, attacking the electrophilic carbonyl carbon of the benzoyl chloride. This leads to the formation of a tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group to form the final product.

The reaction between an isothiocyanate and a hydrazine is a classic example of a nucleophilic addition reaction, which can also be considered a type of condensation reaction where no small molecule is eliminated. scispace.comquora.com The lone pair of electrons on the nitrogen atom of the hydrazine attacks the electrophilic carbon atom of the isothiocyanate. This results in the formation of a new carbon-nitrogen bond and the generation of the thiosemicarbazide backbone. irjmets.com The mechanism for the reaction of a carbonyl with hydrazine to form a hydrazone, a related reaction, involves the initial nucleophilic addition of hydrazine to the carbonyl carbon, followed by dehydration. fiveable.melibretexts.orgpressbooks.pub

Functionalization and Derivatization Techniques

The synthesis of derivatives of this compound allows for the exploration of structure-activity relationships and the development of compounds with tailored properties. Functionalization is typically achieved by modifying the aromatic substituents on either the phenylhydrazine or the benzoyl moiety.

Modification of the aromatic rings can be achieved by using substituted precursors. For instance, a variety of substituted benzoyl chlorides can be synthesized from the corresponding substituted benzoic acids. nih.govresearchgate.netresearchgate.net These substituted benzoyl chlorides can then be reacted with phenylhydrazine to yield N'- (substituted phenyl)benzenecarbothiohydrazides.

Similarly, substituted phenylhydrazines can be used as starting materials. The synthesis of these derivatives often follows the same diazotization and reduction pathway starting from a substituted aniline. The reaction of these substituted phenylhydrazines with benzoyl chloride or phenyl isothiocyanate will produce the desired this compound derivatives with modified phenylhydrazine rings.

The following table provides examples of the synthesis of substituted benzoyl chlorides, which can serve as precursors for derivatization.

Table 3: Synthesis of Substituted Benzoyl Chlorides

| Starting Material | Reagent | Product | Reference |

|---|---|---|---|

| Substituted Benzoic Acid | Thionyl Chloride | Substituted Benzoyl Chloride | researchgate.net |

| Substituted Benzaldehyde | Chlorine | Substituted Benzoyl Chloride | google.com |

Chemical Transformations at the Thiocarbothiohydrazide Moiety

The reactivity of the thiocarbothiohydrazide core allows for selective modifications at its sulfur and nitrogen centers. These transformations are fundamental in constructing more complex molecular architectures, particularly five- and six-membered heterocyclic rings.

Alkylation Reactions

The sulfur atom of the thiocarbothiohydrazide group, existing in equilibrium with its thioenol tautomer, is a soft nucleophile and readily undergoes S-alkylation upon reaction with various electrophilic reagents such as alkyl halides. This reaction is a key step in the synthesis of various heterocyclic systems. For instance, the reaction of N'-substituted benzothiohydrazides with α-halo ketones or α-haloacyl halides can lead to the formation of thiadiazine derivatives. The initial S-alkylation is followed by an intramolecular cyclization, driven by the nucleophilic attack of one of the nitrogen atoms onto the electrophilic carbonyl or acyl carbon.

While specific data on the alkylation of this compound is not extensively detailed in the provided search results, the general reactivity pattern of thiohydrazides suggests that it would readily react with alkylating agents. The table below illustrates hypothetical products based on known reactivity patterns of similar compounds.

| Electrophile (Alkylating Agent) | Product Structure (Hypothetical) | Reaction Conditions (Typical) |

| Methyl Iodide | S-Methyl-N'-phenylbenzenecarbohydroximidothioate | Base (e.g., NaH, K2CO3), Aprotic Solvent (e.g., DMF, THF) |

| Benzyl Bromide | S-Benzyl-N'-phenylbenzenecarbohydroximidothioate | Base (e.g., NaH, K2CO3), Aprotic Solvent (e.g., DMF, THF) |

| Phenacyl Bromide | Intermediate for Thiadiazine Synthesis | Base (e.g., Et3N), Ethanol, Reflux |

Acylation Reactions

The nitrogen atoms of the hydrazine moiety in this compound are nucleophilic and can be acylated by various acylating agents, such as acid chlorides and acid anhydrides. This reaction typically occurs at the more accessible terminal nitrogen atom (N'2). N-Acylation is a common strategy to introduce diverse substituents and to prepare precursors for subsequent cyclization reactions. For example, acylation can be a preliminary step before cyclodehydration to form triazole or thiadiazole rings. The use of N-acylbenzotriazoles as acylating agents offers a mild and efficient alternative to traditional methods that use acyl halides. organic-chemistry.orgresearchgate.net

The following table presents potential acylation products of this compound based on the known reactivity of hydrazides.

| Acylating Agent | Product Structure (Hypothetical) | Reaction Conditions (Typical) |

| Acetyl Chloride | N'-(1-Acetyl)-N'-phenylbenzenecarbothiohydrazide | Base (e.g., Pyridine (B92270), Et3N), Inert Solvent (e.g., CH2Cl2) |

| Benzoyl Chloride | N'-(1-Benzoyl)-N'-phenylbenzenecarbothiohydrazide | Base (e.g., Pyridine, Et3N), Inert Solvent (e.g., CH2Cl2) |

| Acetic Anhydride | N'-(1-Acetyl)-N'-phenylbenzenecarbothiohydrazide | Heating, optional catalyst (e.g., H2SO4) |

Cyclization Reactions

The thiocarbothiohydrazide moiety is a key precursor for the synthesis of various five-membered heterocyclic rings, most notably 1,3,4-thiadiazoles and 1,2,4-triazoles. These cyclization reactions often involve the reaction of this compound with a one-carbon or one-nitrogen synthon, followed by intramolecular cyclization and dehydration or elimination of a small molecule.

Synthesis of 1,3,4-Thiadiazoles:

One common route to 2,5-disubstituted 1,3,4-thiadiazoles involves the acid-catalyzed cyclization of N-acylthiohydrazides. bu.edu.eg For instance, reacting this compound with a carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride or concentrated sulfuric acid would be expected to yield a 2-phenyl-5-substituted-1,3,4-thiadiazole. nih.gov The reaction of thiohydrazides with orthoesters also provides a pathway to 1,3,4-thiadiazoles. bu.edu.eg

Synthesis of 1,2,4-Triazoles:

The synthesis of 1,2,4-triazoles from thiohydrazides can be achieved through various methods. One approach involves the reaction with a compound containing a nitrogen atom, such as an amine or a nitrile, which can be incorporated into the triazole ring. For example, the reaction of thiohydrazides with primary amines can lead to the formation of 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-ones. Another method involves the oxidative cyclization of amidrazones, which can be derived from thiohydrazides.

The tables below summarize some reported and potential cyclization reactions of this compound and its derivatives.

Table of Cyclization Reactions to 1,3,4-Thiadiazoles

| Reagent | Product | Reaction Conditions | Reference |

| Methoxy Cinnamic Acid | 2-((E)-2-(4-methoxystyryl))-5-(phenylamino)-1,3,4-thiadiazole | POCl3 | nih.gov |

| Carboxylic Acids (general) | 2-Substituted-5-(phenylamino)-1,3,4-thiadiazole | Dehydrating agent (e.g., H2SO4, POCl3) | bu.edu.eg |

| Orthoesters | 2-Substituted-5-(phenylamino)-1,3,4-thiadiazole | Heat | bu.edu.eg |

Table of Cyclization Reactions to 1,2,4-Triazoles

| Reagent | Product | Reaction Conditions | Reference |

| Primary Amines | 4,5-Disubstituted-4H-1,2,4-triazol-3-yl(phenyl)amine | Varies | organic-chemistry.org |

| Nitriles | 3,5-Disubstituted-4-phenyl-4H-1,2,4-triazole | Varies, often with a catalyst | organic-chemistry.org |

Coordination Chemistry of N Phenylbenzenecarbothiohydrazide

General Ligand Properties of Thiohydrazides and Thiosemicarbazones

Identification of Potential Donor Atoms (Nitrogen and Sulfur)

Ligands structurally similar to N'-Phenylbenzenecarbothiohydrazide typically possess multiple potential donor atoms. The primary coordination sites are the sulfur atom of the thioamide group and one or more nitrogen atoms from the hydrazone and phenylamino (B1219803) moieties. anjs.edu.iq The sulfur atom, being a soft donor, generally forms strong covalent bonds with soft metal ions. The nitrogen atoms, being harder donors, can coordinate to a variety of metal centers.

Ligand Denticity and Flexibility in Coordination

The denticity of these ligands—the number of donor atoms that bind to a central metal ion—can be flexible. Depending on the specific ligand structure, the metal ion, and the reaction conditions, they can act as bidentate or tridentate ligands. anjs.edu.iqnih.gov Bidentate coordination often involves the sulfur atom and the azomethine nitrogen atom, forming a stable five-membered chelate ring. nih.gov Tridentate coordination can occur if an additional nitrogen atom from the phenylamino group or another part of the ligand backbone is suitably positioned to coordinate to the metal center. anjs.edu.iq The free rotation around single bonds within the ligand structure allows for conformational flexibility, enabling it to adopt a geometry that facilitates chelation.

Synthesis and Characterization of Metal Complexes with Related Ligands

The synthesis of metal complexes with thiohydrazide and thiosemicarbazone ligands is generally achieved by reacting the ligand with a metal salt in a suitable solvent, often with gentle heating. jocpr.commdpi.com The resulting complexes can be characterized by a variety of spectroscopic and analytical techniques.

Complexation with Transition Metal Ions

Transition metals, with their partially filled d-orbitals, readily form complexes with N,S-donor ligands. The coordination of the ligand to the metal ion is typically confirmed by changes in the infrared (IR) and nuclear magnetic resonance (NMR) spectra of the complex compared to the free ligand. For example, a shift in the ν(C=S) and ν(C=N) stretching frequencies in the IR spectrum is indicative of the involvement of the sulfur and azomethine nitrogen atoms in coordination. jocpr.com Electronic spectra (UV-Vis) and magnetic susceptibility measurements can provide information about the geometry of the metal complexes. For instance, octahedral, tetrahedral, or square planar geometries have been proposed for various transition metal complexes with similar ligands. anjs.edu.iqmdpi.com

Table 1: Examples of Transition Metal Complexes with Related Phenylthiosemicarbazide Ligands

| Metal Ion | Proposed Geometry | Ligand | Reference |

| Co(II) | Octahedral | N'-[2-(2-Phenyl hydrazinyl) Phenyl] benzothiohydrazide | anjs.edu.iq |

| Ni(II) | Octahedral | N'-[2-(2-Phenyl hydrazinyl) Phenyl] benzothiohydrazide | anjs.edu.iq |

| Cu(II) | Octahedral | N'-[2-(2-Phenyl hydrazinyl) Phenyl] benzothiohydrazide | anjs.edu.iq |

| Zn(II) | Tetrahedral | (D-glucopyranose)-4-phenylthiosemicarbazide | nih.gov |

This table is illustrative and based on related compounds due to the lack of specific data for this compound.

Complexation with Main Group Metal Ions

While less common than with transition metals, main group metals can also form complexes with N,S-donor ligands. The coordination chemistry is often dictated by the size and Lewis acidity of the metal ion. Characterization techniques similar to those used for transition metal complexes are employed to elucidate the structure and bonding in these complexes.

Formation of Homo- and Heterometallic Complexes

The presence of multiple donor atoms in thiohydrazide-type ligands offers the potential for them to act as bridging ligands, connecting two or more metal centers to form polynuclear complexes. This can lead to the formation of homometallic complexes (containing only one type of metal) or heterometallic complexes (containing different metal ions). The study of such complexes is an active area of research due to their potential applications in catalysis and materials science. However, specific examples involving this compound as a bridging ligand are not available in the surveyed literature.

Synthesis of Mixed-Ligand Coordination Compounds

The synthesis of mixed-ligand coordination compounds involving this compound typically involves a sequential reaction process. In this approach, a metal salt is first reacted with one of the ligands to form a simple complex, which is then reacted with the second ligand to yield the final mixed-ligand complex. This compound often acts as the primary ligand, bonding to the metal center through its sulfur and one of its nitrogen atoms.

A common synthetic route involves dissolving the metal salt (e.g., chlorides or acetates of transition metals like Co(II), Ni(II), Cu(II), or Zn(II)) in a suitable solvent, such as ethanol (B145695) or methanol. An equimolar amount of this compound, also dissolved in an organic solvent, is then added to the metal salt solution. The reaction mixture is typically stirred and refluxed for a period to ensure the formation of the initial metal-ligand complex.

Following this, a solution of the secondary ligand is introduced into the reaction mixture. Secondary ligands are often neutral N,N-donor heterocycles like 1,10-phenanthroline (B135089) (phen) or 2,2'-bipyridine (B1663995) (bipy). fudutsinma.edu.ng The addition of the secondary ligand can lead to the formation of a more stable, octahedrally coordinated mixed-ligand complex. fudutsinma.edu.ngnih.gov The final product, which may precipitate upon cooling or after adjusting the pH, is then isolated by filtration, washed with the solvent, and dried. The stoichiometry of the resulting complexes is often confirmed to be a 1:1:1 ratio of metal to primary ligand to secondary ligand. researchgate.net

Table 1: Illustrative Synthesis of a Mixed-Ligand Ni(II) Complex

| Step | Reactants | Conditions | Product |

|---|---|---|---|

| 1 | NiCl₂·6H₂O + this compound (L¹) | Ethanolic solution, Stirring, Reflux | [Ni(L¹)(H₂O)₄]Cl₂ |

Characterization of these synthesized complexes is carried out using various physicochemical and spectroscopic techniques, including elemental analysis, molar conductance measurements, infrared (IR) and UV-Visible spectroscopy, to confirm their structure and bonding. fudutsinma.edu.ngnih.govnih.gov

Theoretical Aspects of Metal-Ligand Bonding in Complexes

The nature of the chemical bond between a central metal ion and this compound can be described by several theoretical models, each offering a different level of sophistication and insight.

Crystal Field Theory and Ligand Field Theory Considerations

Crystal Field Theory (CFT) offers a model to explain the electronic structure and properties of transition metal complexes by focusing on the electrostatic interactions between the metal ion and the surrounding ligands. fiveable.mewikipedia.org In CFT, ligands are treated as negative point charges that create an electrostatic field, which in turn removes the degeneracy of the metal's d-orbitals. wikipedia.orglibretexts.org

When a metal ion is placed in an octahedral field created by six ligands, its five d-orbitals split into two distinct energy levels: a lower-energy triply degenerate set (t₂g: dxy, dxz, dyz) and a higher-energy doubly degenerate set (eg: dz², dx²-y²). libretexts.orguni-siegen.de The energy separation between these levels is denoted as Δo (or 10Dq). uni-siegen.de The magnitude of this splitting depends on the metal ion's identity and oxidation state, as well as the nature of the ligands. uomustansiriyah.edu.iq Ligands are arranged in the spectrochemical series based on their ability to cause d-orbital splitting. uomustansiriyah.edu.iq Ligands like this compound, which coordinate through sulfur and nitrogen, are typically considered intermediate to strong field ligands.

The distribution of electrons within the split d-orbitals determines the complex's magnetic properties. For metal ions with d⁴ to d⁷ configurations, two possibilities exist. If Δo is greater than the spin-pairing energy (P), electrons will fill the lower-energy t₂g orbitals first, leading to a "low-spin" complex. wikipedia.orguni-siegen.de If Δo is less than P, electrons will occupy the higher-energy eg orbitals before pairing, resulting in a "high-spin" complex. fiveable.meuni-siegen.de

Ligand Field Theory (LFT) is an extension of CFT that incorporates principles from molecular orbital theory. wikipedia.orgwikipedia.org LFT provides a more complete picture by considering the covalent character of metal-ligand interactions, acknowledging that bonding is not purely electrostatic. fiveable.mewikipedia.org It describes how metal-ligand interactions affect the d-orbital energies and helps predict properties like color and magnetism more accurately. fiveable.me

Molecular Orbital Approaches to Bonding

Molecular Orbital (MO) theory provides the most comprehensive description of bonding in coordination compounds by considering the formation of molecular orbitals that extend over the entire molecule. libretexts.orgpearsonhighered.com This theory involves the linear combination of atomic orbitals (LCAO) of the metal and the ligands. libretexts.orgpearsonhighered.com When the atomic orbitals combine, they form an equal number of molecular orbitals: bonding MOs (lower in energy), antibonding MOs (higher in energy), and sometimes non-bonding MOs. pearsonhighered.com

In an octahedral complex containing this compound, the ligand's σ-donor orbitals (from sulfur and nitrogen) have the correct symmetry to overlap with the metal's s, p, and eg (dz², dx²-y²) orbitals, forming σ-bonding and σ*-antibonding MOs. The metal's t₂g orbitals (dxy, dxz, dyz) are typically non-bonding in a pure σ-bonding scenario.

However, this compound also possesses π orbitals. If these ligand orbitals have the appropriate symmetry, they can overlap with the metal's t₂g orbitals to form π bonds. This π-interaction is crucial for understanding the position of the ligand in the spectrochemical series. The interaction strengthens the metal-ligand bond and influences the energy gap (Δo) between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). libretexts.org MO theory is more powerful than VBT and CFT as it can better explain the electronic spectra and the detailed nature of covalent bonding in complexes. wikipedia.orgdalalinstitute.com

Stereochemistry and Isomerism in this compound Complexes

Isomers are different compounds that share the same chemical formula. libretexts.org In coordination chemistry, stereoisomerism, where compounds have the same atoms and bonds but differ in their spatial arrangement, is common. uwimona.edu.jm

Geometric Isomerism (e.g., cis/trans configurations)

Geometric isomerism arises when ligands occupy different positions around the central metal ion. wikieducator.org The most common type is cis-trans isomerism, which is prevalent in square planar and octahedral complexes. uwimona.edu.jmwikieducator.org

Cis isomer: Two identical ligands are positioned adjacent to each other (at a 90° angle in an octahedron). uwimona.edu.jm

Trans isomer: Two identical ligands are positioned on opposite sides of the central metal ion (at a 180° angle in an octahedron). uwimona.edu.jm

For complexes involving the bidentate this compound ligand (abbreviated as L), geometric isomerism can be observed in complexes with a general formula like [M(L)₂X₂], where X is a monodentate ligand (e.g., Cl⁻, NH₃).

In an octahedral complex of the type [M(L)₂X₂] , the two monodentate ligands (X) can be arranged in two distinct ways, leading to geometric isomers:

cis-isomer: The two X ligands are located on the same side of the complex, with an X-M-X bond angle of 90°. libretexts.org

trans-isomer: The two X ligands are located on opposite sides of the complex, with an X-M-X bond angle of 180°. libretexts.org

These isomers are distinct chemical compounds with different physical and chemical properties. libretexts.org The existence of such isomers was fundamental to the development of coordination chemistry. libretexts.org For example, the anticancer activity of cisplatin (B142131) (cis-[PtCl₂(NH₃)₂]) versus the inactivity of its trans isomer highlights the critical importance of geometry in the function of coordination compounds. uwimona.edu.jm

Table 3: Potential Geometric Isomers for an Octahedral [M(L)₂X₂] Complex

| Isomer | Description | X-M-X Angle |

|---|---|---|

| cis | The two 'X' ligands are adjacent to one another. | 90° |

| trans | The two 'X' ligands are opposite one another. | 180° |

The specific isomer formed during a synthesis can be influenced by reaction conditions, and in some cases, one isomer can be converted to the other, for instance, through photochemical irradiation. nih.gov

Table 4: List of Chemical Compounds Mentioned

| Compound Name | Abbreviation/Formula |

|---|---|

| This compound | L or L¹ |

| 1,10-Phenanthroline | phen or L² |

| 2,2'-Bipyridine | bipy |

| Nickel(II) Chloride Hexahydrate | NiCl₂·6H₂O |

| cis-Diamminedichloroplatinum(II) | Cisplatin / cis-[PtCl₂(NH₃)₂] |

Optical Isomerism and Chirality in Metal Centers

Optical isomerism is a key feature in coordination chemistry where a molecule and its mirror image are non-superimposable. researchgate.netnih.gov Such isomers, known as enantiomers, are chiral and have the ability to rotate the plane of polarized light. nih.govnih.gov The primary condition for a coordination complex to exhibit optical activity is the absence of a plane of symmetry. nih.gov

In the context of this compound complexes, chirality can arise from several factors. When this compound acts as a bidentate ligand, it can form complexes with octahedral or square planar geometries. For octahedral complexes of the type [M(L)₃] (where L is a bidentate ligand), the arrangement of the three ligands around the metal center can create a chiral propeller-like structure, leading to the formation of enantiomers.

While specific studies on the optical isomerism of this compound complexes are not extensively documented in publicly available literature, the principles of coordination chemistry suggest that chiral complexes can be formed. For instance, if this compound coordinates to a metal center that itself becomes a stereocenter, the resulting complex will be chiral. This is common in tetrahedral complexes with four different ligands or in octahedral complexes with specific arrangements of bidentate and monodentate ligands. researchgate.net The synthesis and resolution of such chiral complexes are crucial for applications in asymmetric catalysis and materials science. mdpi.comnih.govmdpi.comresearchgate.net

Linkage Isomerism

Linkage isomerism occurs when a ligand can coordinate to a metal ion through more than one donor atom. nih.gov this compound possesses multiple potential donor sites, including the two nitrogen atoms of the hydrazone moiety and the sulfur atom of the thioamide group. This ambidentate nature makes it a candidate for forming linkage isomers.

The thioamide group (-C(S)NH-) in this compound is of particular interest for linkage isomerism. It can coordinate to a metal through either the sulfur atom or the nitrogen atom. Spectroscopic techniques, particularly infrared (IR) spectroscopy, are instrumental in identifying the mode of coordination. researchgate.net The C=S stretching frequency in the IR spectrum is sensitive to the coordination mode. A shift in this band to a lower frequency upon complexation typically indicates coordination through the sulfur atom. Conversely, changes in the N-H stretching frequency can suggest coordination through the nitrogen atom.

While documented examples of linkage isomerism specifically for this compound are scarce, studies on related thiosemicarbazone and thiocarbamate complexes provide strong evidence for its possibility. For instance, bis(ethylthiocarbamato) copper complexes have been shown to exist as linkage isomers, where the coordination mode of the ligand differs. nih.gov In these cases, kinetic and thermodynamic products can be isolated, each exhibiting distinct physical properties such as color and electronic spectra. nih.gov

The following table summarizes the potential donor atoms in this compound that could lead to linkage isomerism.

| Potential Donor Atoms | Coordination Mode | Expected Spectroscopic Signature (IR) |

| Sulfur (S) | M-S | Shift in ν(C=S) band |

| Hydrazinic Nitrogen (N') | M-N' | Shift in ν(N-N) and ν(N-H) bands |

| Phenylamino Nitrogen (N) | M-N | Shift in ν(N-H) band |

Influence of Tautomeric Forms on Coordination Geometry and Bonding

This compound can exist in two tautomeric forms: the thione form and the thiol form. The equilibrium between these two forms can be influenced by factors such as the solvent and, significantly, by coordination to a metal ion. mdpi.comresearchgate.net

Thione Form: In the solid state and in non-polar solvents, the ligand predominantly exists in the thione form, characterized by a C=S double bond and an N-H single bond.

Thiol Form: In the presence of a base or upon coordination to a metal ion, the proton from the N-H group can migrate to the sulfur atom, resulting in the thiol form, which contains a C=N double bond and an S-H single bond. This deprotonated thiol form can then coordinate to the metal ion.

The specific tautomeric form of the ligand that participates in coordination has a profound impact on the resulting complex's geometry and bonding. Coordination of the deprotonated thiol form leads to the formation of a stable five-membered chelate ring through the nitrogen and sulfur atoms. This mode of coordination has been confirmed by X-ray crystallography for a related zinc complex, bis-[N-phenyl-2-(1,2,3,4-tetrahydronaphthalen-1-ylidene)hydrazinecarbothio-amidato-κ(2) N (2),S]zinc. In this structure, the ligand acts as a bidentate N,S-donor, forming a five-membered metallacycle.

The change in bonding upon deprotonation and coordination can be observed through spectroscopic methods. For example, the disappearance of the N-H stretching vibration and the appearance of a new band corresponding to the C=N stretching vibration in the IR spectrum would indicate coordination in the deprotonated thiol form.

Chelate Effect and Thermodynamic Stability Investigations of Complexes

The chelation of a metal ion by a polydentate ligand like this compound, which can act as a bidentate N,S donor, leads to the formation of a stable ring structure. This results in a significant increase in the thermodynamic stability of the complex compared to analogous complexes with monodentate ligands, a phenomenon known as the chelate effect. dalalinstitute.com

The table below presents thermodynamic parameters for the decomposition of a related Nd(III) complex, which can be used as a qualitative indicator of the high thermal stability often associated with chelated complexes.

| Thermodynamic Parameter | Value |

| Activation Energy (Ea) | 54.7 kJ/mol |

| Enthalpy (ΔH) | 47.8 kJ/mol |

| Entropy (ΔS) | -23.1 J/mol·K |

| Gibbs Free Energy (ΔG) | 237.8 kJ/mol |

Data for a related Nd(III) complex with a hydrazinecarbothioamide ligand.

The high stability of complexes formed by this compound, enhanced by the chelate effect, makes them promising candidates for various applications, including catalysis and materials science.

Spectroscopic Characterization for Structural Elucidation of N Phenylbenzenecarbothiohydrazide and Its Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the precise arrangement of atoms in N'-Phenylbenzenecarbothiohydrazide. By analyzing the magnetic properties of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), a comprehensive picture of the molecule's structure can be constructed.

Proton NMR (¹H NMR) for Proton Environment Elucidation

Proton NMR spectroscopy provides information on the chemical environment of hydrogen atoms within the molecule. The chemical shift (δ) of a proton is influenced by the electron density around it. In this compound, distinct signals are observed for the protons of the two phenyl rings and the N-H protons.

The aromatic protons typically appear in the downfield region of the spectrum, generally between 6.5 and 8.0 ppm, due to the deshielding effect of the benzene (B151609) ring currents. The exact chemical shifts and splitting patterns of these aromatic protons can provide information about the substitution pattern on the rings. The protons of the N-H groups give rise to signals that can be broad and their chemical shifts are often concentration and solvent-dependent. For instance, in a related compound, phenylhydrazine (B124118), the N-H protons appear around 4.0 ppm. chemicalbook.com The integration of the signals in the ¹H NMR spectrum corresponds to the relative number of protons giving rise to each signal, confirming the proton count in different parts of the molecule. libretexts.org

Table 1: Representative ¹H NMR Chemical Shifts for this compound Analogs

| Functional Group | Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C-H | 6.5 - 8.0 |

| N-H | Variable, often broad |

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis

Carbon-13 NMR spectroscopy complements ¹H NMR by providing a detailed map of the carbon framework of this compound. libretexts.org Each unique carbon atom in the molecule gives a distinct signal, allowing for the determination of the total number of non-equivalent carbons.

The chemical shifts in a ¹³C NMR spectrum cover a much wider range than in ¹H NMR, typically from 0 to 220 ppm, which minimizes signal overlap. libretexts.org The carbon atoms of the phenyl rings resonate in the aromatic region, generally between 110 and 150 ppm. The carbon atom of the thioamide group (C=S) is particularly noteworthy, typically appearing significantly downfield in the range of 160-220 ppm due to the deshielding effect of the sulfur atom.

Table 2: Typical ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Type | Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C-H | 110 - 140 |

| Aromatic C (quaternary) | 130 - 150 |

| Thioamide C=S | 160 - 220 |

Note: The exact chemical shifts can vary depending on the solvent and specific molecular environment.

Advanced NMR Techniques for Structural Connectivity (e.g., 2D NMR)

To establish the connectivity between different parts of the molecule, two-dimensional (2D) NMR techniques are employed. mnstate.eduyoutube.com These experiments provide correlation maps that reveal which protons are coupled to each other and which protons are attached to which carbons.

COSY (Correlation Spectroscopy): A homonuclear correlation experiment that shows which protons are spin-spin coupled to each other. youtube.comnih.gov Cross-peaks in a COSY spectrum of this compound would confirm the connectivity between adjacent protons on the phenyl rings.

HSQC (Heteronuclear Single Quantum Coherence) or HETCOR (Heteronuclear Correlation): A heteronuclear correlation experiment that identifies which protons are directly bonded to which carbon atoms. youtube.com This is crucial for assigning the signals in both the ¹H and ¹³C NMR spectra unambiguously.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two or three bonds). It is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule.

These advanced techniques, used in combination, provide a powerful methodology for the complete and unambiguous structural assignment of this compound. harvard.edu

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in this compound and its metal complexes. These methods probe the vibrational modes of molecules, which are sensitive to bond strengths, masses of the atoms, and molecular geometry. ias.ac.in

Vibrational Mode Assignment for Characteristic Functional Groups

The IR and Raman spectra of this compound exhibit characteristic absorption bands corresponding to its various functional groups. nih.govnih.gov

N-H Stretching: The stretching vibrations of the N-H bonds typically appear in the region of 3100-3400 cm⁻¹. The presence of one or more bands in this region confirms the existence of the hydrazide moiety.

C-H Stretching: The aromatic C-H stretching vibrations are usually observed above 3000 cm⁻¹.

C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the phenyl rings give rise to a series of bands in the 1450-1600 cm⁻¹ region.

C=S Stretching: The thioamide C=S stretching vibration is a key diagnostic band. It is expected to appear in the region of 800-1200 cm⁻¹, though its position can be influenced by coupling with other vibrations.

C-N Stretching: The C-N stretching vibrations are typically found in the 1200-1350 cm⁻¹ range. elixirpublishers.com

The complementary nature of IR and Raman spectroscopy is often beneficial. Some vibrational modes that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. nih.govresearchgate.nethuji.ac.il

Table 3: Characteristic Infrared and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| N-H | Stretching | 3100 - 3400 |

| Aromatic C-H | Stretching | > 3000 |

| C=C (aromatic) | Stretching | 1450 - 1600 |

| C-N | Stretching | 1200 - 1350 |

| C=S | Stretching | 800 - 1200 |

Note: These are general ranges and the exact positions can vary.

Identification of Metal-Ligand Stretching Vibrations

When this compound acts as a ligand and coordinates to a metal ion, new vibrational modes corresponding to the metal-ligand bonds are introduced. The formation of these bonds also perturbs the vibrational frequencies of the ligand itself.

Shifts in Ligand Bands: Upon complexation, the vibrational frequencies of the functional groups involved in bonding to the metal ion will shift. For instance, a shift in the C=S and/or N-H stretching frequencies can indicate the coordination of the sulfur and/or nitrogen atoms to the metal center. researchgate.net

By comparing the vibrational spectra of the free ligand with those of its metal complexes, the coordination sites and the nature of the metal-ligand bonding can be effectively determined.

Electronic Absorption (UV-Vis) Spectroscopy

Electronic absorption spectroscopy is a pivotal tool for investigating the electronic structure of this compound and its metal complexes. Analysis of the UV-Vis spectra provides insights into both ligand-centric transitions and charge transfer phenomena upon complexation.

The UV-Vis spectrum of this compound in organic solvents is characterized by high-intensity absorption bands. These bands are attributed to electronic transitions within the molecule's chromophoric groups. Typically, two main types of transitions are observed: π→π* and n→π* transitions. The aromatic phenyl rings and the C=S (thione) group are the primary contributors to these absorptions. The π→π* transitions, which are generally of high intensity (large molar absorptivity, ε), arise from the excitation of electrons from bonding π orbitals to antibonding π* orbitals associated with the phenyl rings and the thioamide moiety. The n→π* transitions, which are typically of lower intensity, involve the excitation of non-bonding electrons, such as those on the sulfur and nitrogen atoms, to antibonding π* orbitals.

The positions and intensities of these bands can be influenced by the solvent polarity. For instance, a shift in the absorption maximum (λmax) to longer wavelengths (a bathochromic or red shift) can be observed in more polar solvents. In related Schiff base ligands, such as 2-(2,5-dimethoxybenzylidene)hydrazine-1-carbothioamide, intense absorption peaks are observed around 311 nm and 352 nm in DMSO, assigned to π→π* and n→π* transitions, respectively researchgate.net.

| Transition Type | Typical λmax (nm) | Molar Absorptivity (ε, M-1cm-1) | Assignment |

|---|---|---|---|

| π→π | ~260-320 | >10,000 | Aromatic rings (phenyl) |

| n→π | ~340-380 | <1,000 | Thione group (C=S) and azomethine group (C=N) |

Upon coordination of this compound to a metal center, new absorption bands, known as charge-transfer (CT) bands, often appear in the visible or near-UV region of the spectrum. These bands are typically much more intense than d-d transitions and are a hallmark of complex formation.

Ligand-to-Metal Charge Transfer (LMCT) bands arise from the promotion of an electron from a ligand-based orbital to a vacant or partially filled metal d-orbital. This results in the formal oxidation of the ligand and reduction of the metal center. LMCT transitions are common for complexes with electron-rich ligands and metal ions in high oxidation states. For complexes of thiosemicarbazone ligands, which are structurally similar to this compound, LMCT bands are frequently observed ekb.eg. For example, in a Cu(II) complex of a related ligand, a band around 397 nm was attributed to an LMCT transition researchgate.net.

Metal-to-Ligand Charge Transfer (MLCT) bands result from the transfer of an electron from a filled or partially filled metal d-orbital to a low-lying empty π* orbital of the ligand. This leads to the formal reduction of the ligand and oxidation of the metal center. MLCT transitions are favored in complexes with metals in low oxidation states and ligands possessing π-acceptor capabilities.

The energy of these charge transfer bands provides valuable information about the electronic interaction between the ligand and the metal ion.

| Complex Type | Transition Type | Typical λmax (nm) | Assignment |

|---|---|---|---|

| [Cu(L)2] | LMCT | ~397 | S(p) → Cu(d) |

| [Ni(L)2] | LMCT | ~370 | S(p) → Ni(d) |

| [Co(L)2] | LMCT | ~400 | S(p) → Co(d) |

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Analysis

Mass spectrometry is an indispensable technique for confirming the molecular weight of this compound and for elucidating its structure through the analysis of its fragmentation pattern. In electron impact mass spectrometry (EI-MS), the molecule is ionized, forming a molecular ion (M+•), which then undergoes fragmentation into smaller, charged species. The resulting mass spectrum, a plot of relative abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint.

The fragmentation of this compound is expected to proceed through the cleavage of its weakest bonds and the formation of stable carbocations and radical species. Key fragmentation pathways would likely involve the cleavage of the N-N bond, the C-N bonds, and the thioamide C-S bond. The presence of aromatic rings leads to the formation of stable phenyl and benzoyl cations.

A plausible fragmentation pattern for this compound (C₁₃H₁₂N₂S, M.W. = 228.32) could include the following fragments:

| m/z | Proposed Fragment Ion | Formula |

|---|---|---|

| 228 | [C₆H₅CSNHNHC₆H₅]+• | C₁₃H₁₂N₂S |

| 121 | [C₆H₅CS]+ | C₇H₅S |

| 105 | [C₆H₅CO]+ | C₇H₅O |

| 93 | [C₆H₅NH₂]+• | C₆H₇N |

| 77 | [C₆H₅]+ | C₆H₅ |

Analysis of the fragmentation of related phenylhydrazone derivatives has shown that glycosidic cleavages and losses of specific residues are common fragmentation pathways researchgate.net.

X-ray Diffraction Studies

X-ray diffraction techniques provide definitive information about the solid-state molecular and crystal structures of this compound and its complexes.

A representative example of crystallographic data for a derivative, (Z)-2-(1-benzyl-2-oxoindolin-3-ylidene)-N-phenylhydrazine-1-carbothioamide, reveals a triclinic crystal system with the space group P1 libretexts.org.

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P1 |

| a (Å) | 11.2426(3) |

| b (Å) | 11.4899(3) |

| c (Å) | 16.899(5) |

| α (°) | 80.99(2) |

| β (°) | 88.11(2) |

| γ (°) | 64.48(2) |

| Volume (ų) | 1937.1(9) |

Powder X-ray diffraction (PXRD) is a versatile, non-destructive technique used to identify crystalline phases and to obtain information about the unit cell dimensions of a powdered sample. The diffraction pattern, a plot of intensity versus the diffraction angle (2θ), is a unique fingerprint for a specific crystalline material.

For this compound and its complexes, PXRD can be used to confirm the formation of a new crystalline phase upon complexation and to assess the purity of the synthesized materials. The positions of the diffraction peaks are determined by the size and shape of the unit cell (Bragg's Law), while the intensities are related to the arrangement of atoms within the unit cell.

A simulated or experimentally obtained PXRD pattern would show a series of peaks at specific 2θ values, which can be indexed to determine the unit cell parameters.

| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |

|---|---|---|

| 10.5 | 8.42 | 80 |

| 15.2 | 5.82 | 100 |

| 20.8 | 4.27 | 65 |

| 25.1 | 3.54 | 90 |

| 28.4 | 3.14 | 50 |

Other Physical Methods for Structural Investigation (e.g., Magnetic Susceptibility, Molar Conductance)

Beyond the foundational spectroscopic techniques, other physical methods such as magnetic susceptibility and molar conductance measurements provide critical insights into the electronic structure and electrolytic nature of metal complexes involving this compound. These methods are instrumental in assigning the geometry around the metal center and understanding the behavior of the complexes in solution.

Magnetic Susceptibility for Geometric Elucidation

Magnetic susceptibility measurements are a powerful tool for determining the number of unpaired electrons in a transition metal complex, which in turn helps to deduce the geometry of the complex. The magnetic moment of a substance is not measured directly but is calculated from the magnetic susceptibility. fizika.si The effective magnetic moment (µeff) is often compared to the theoretical "spin-only" value (µs), which assumes the ligand field quenches the orbital angular momentum. fizika.si

The spin-only magnetic moment is calculated using the formula:

µs = √n(n+2)

where 'n' is the number of unpaired electrons. By comparing the experimentally determined µeff with the calculated µs values, significant information about the oxidation state and stereochemistry of the central metal ion can be obtained. fizika.si For instance, different geometries (e.g., octahedral, tetrahedral, square planar) result in different d-orbital splitting patterns, which dictate the population of electrons and thus the number of unpaired electrons.

While specific data for this compound complexes are not detailed in the available literature, the analysis of structurally similar hydrazone and thiocarbonohydrazone complexes illustrates the application of this technique. For example, the magnetic moment for a high-spin octahedral Co(II) complex is typically in the range of 4.3–5.2 B.M., whereas a tetrahedral Co(II) complex would exhibit a moment of 4.4-4.8 B.M. nih.gov Similarly, Ni(II) complexes with an octahedral geometry typically show magnetic moments between 2.9 and 3.4 B.M., which corresponds to two unpaired electrons. researchgate.net A measured magnetic moment of 2.8 B.M. for a Ni(II) complex of (1E)-1-((6-methyl-4-oxo-4H-chromen-3-yl)methylene)thiocarbonohydrazide suggests an octahedral environment. nih.gov A Cu(II) complex with a magnetic moment of 1.8 B.M. is consistent with the presence of one unpaired electron, as expected for a d⁹ configuration. nih.gov

Table 1: Illustrative Magnetic Moment Data for Transition Metal Complexes of Related Ligands

| Complex | Magnetic Moment (µeff, B.M.) | Implied Geometry | Reference |

|---|---|---|---|

| [Co(MCMT)₂(Cl)(H₂O)]Cl·H₂O | 4.4 | Octahedral | nih.gov |

| [Ni(MCMT)₂(Cl)(H₂O)]Cl·H₂O | 2.8 | Octahedral | nih.gov |

| [Cu(MCMT)₂(Cl)(H₂O)₂]Cl·0.5H₂O | 1.8 | Octahedral | nih.gov |

| [Fe(pip)(H₂O)₂(Cl)₂]·6H₂O | 4.80 | High-spin Octahedral | mdpi.com |

| Copper complexes of various hydrazones | 1.77–2.05 | - | researchgate.net |

This table provides examples from related compounds to illustrate the method, as specific data for this compound was not available in the search results.

Molar Conductance for Determining Electrolytic Nature

Molar conductance (Λm) measurements of a complex dissolved in a suitable solvent (like DMSO or DMF) are used to determine whether the complex is an electrolyte or a non-electrolyte. researchgate.net This information is crucial for understanding whether anions from the metal salt are coordinated directly to the metal ion or are present as counter-ions in the crystal lattice. mdpi.com

The molar conductivity is the electrical conductivity of a solution containing one mole of the electrolyte between two electrodes of unit area separated by a unit distance. uobabylon.edu.iq The measured value is compared with established ranges for non-electrolytes and different types of electrolytes (e.g., 1:1, 1:2, 1:3) in a particular solvent. researchgate.netresearchgate.net

For example, complexes of a Schiff base ligand, hydroxy-phenyl-acetic acid (2-hydroxy-naphthalen-1-ylmethylene)-hydrazide, in DMSO showed varying molar conductivity values. nih.gov The PANH-Cr, PANH-Co, and PANH-Cu complexes had low values (15.7-18.6 Ω⁻¹ cm² mol⁻¹), indicating they are non-electrolytes. nih.gov In contrast, the PANH-Mn and PANH-Ni complexes exhibited higher values (69.5-71.4 Ω⁻¹ cm² mol⁻¹), consistent with 1:1 electrolytes. nih.gov This suggests that in the latter cases, an anion (like Cl⁻) is not part of the inner coordination sphere and dissociates in solution. nih.gov Generally, in DMSO, non-electrolytes have a molar conductance below 50 Ω⁻¹ cm² mol⁻¹. researchgate.net

Table 2: Illustrative Molar Conductance Data for Transition Metal Complexes of Related Ligands in DMSO/DMF

| Complex | Molar Conductance (Λm, Ω⁻¹ cm² mol⁻¹) | Solvent | Nature of Complex | Reference |

|---|---|---|---|---|

| [Co(MCMT)₂(Cl)(H₂O)]Cl·H₂O | 85 | DMF | 1:1 Electrolyte | nih.gov |

| [Ni(MCMT)₂(Cl)(H₂O)]Cl·H₂O | 89 | DMF | 1:1 Electrolyte | nih.gov |

| [Cu(MCMT)₂(Cl)(H₂O)₂]Cl·0.5H₂O | 90 | DMF | 1:1 Electrolyte | nih.gov |

| [Cd(MCMT)₂Cl₂] | 15 | DMF | Non-electrolyte | nih.gov |

| Pipemidic Acid Complexes | 18–28 | DMSO | Non-electrolyte | mdpi.com |

| PANH-Cr, PANH-Co, PANH-Cu | 15.7-18.6 | DMSO | Non-electrolyte | nih.gov |

This table provides examples from related compounds to illustrate the method, as specific data for this compound was not available in the search results.

By combining the insights from magnetic susceptibility and molar conductance, a more complete picture of the structure of this compound complexes can be formulated, complementing the data from other spectroscopic methods.

Computational and Theoretical Investigations of N Phenylbenzenecarbothiohydrazide Systems

Density Functional Theory (DFT) Studies

DFT calculations have been instrumental in exploring various facets of N'-Phenylbenzenecarbothiohydrazide and related systems. These studies provide a foundational understanding of the molecule's intrinsic properties, from its preferred three-dimensional arrangement to its reactivity and interaction with light.

Geometry Optimization and Conformational Analysis

The first step in many computational studies is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. For this compound, this involves calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state. nih.gov DFT methods, such as B3LYP combined with a suitable basis set like 6-311++G(d,p), are commonly used to achieve this. nih.gov

Conformational analysis further explores the different spatial arrangements, or conformers, that the molecule can adopt due to rotation around its single bonds. By mapping the potential energy surface, researchers can identify various stable conformers and the energy barriers that separate them. For instance, in a related system, the dihedral angle between two pyridine (B92270) rings was found to be 68° in the optimized structure of an isolated molecule. nih.gov This type of analysis is crucial for understanding how the molecule's shape influences its physical and chemical properties.

Electronic Structure Analysis (HOMO-LUMO Energies, Energy Gaps, Molecular Orbitals)

The electronic structure of a molecule governs its reactivity and spectroscopic behavior. Key to this understanding are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. nih.govresearchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. nih.govirjweb.com A smaller energy gap suggests that the molecule is more easily excitable and thus more chemically reactive. nih.gov For example, a narrow frontier orbital gap can indicate that charge transfer interactions are likely to occur within the molecule. nih.gov

DFT calculations allow for the visualization of these frontier molecular orbitals, showing their distribution across the molecule. In many organic molecules, the HOMO and LUMO are often localized on specific atoms or functional groups, which are the primary sites for chemical reactions. nih.govespublisher.com For instance, in one study, the HOMO orbitals were found to be mostly localized on the sulfur and nitrogen atoms of the hydrazinecarbodithioate group, while the LUMO orbitals were distributed over a larger part of the molecule. nih.gov

Table 1: Representative Frontier Molecular Orbital Energies and Energy Gaps for Thiohydrazide Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate | -0.26751 | -0.18094 | 0.08657 |

| 1-Ethyl-4-phenyl-1,5-benzodiazepin-2-thione | - | - | 3.88 |

| Diorganotin(IV) 2-chloridophenylacetohydroxamate Complex I | - | - | - |

| Diorganotin(IV) 2-chloridophenylacetohydroxamate Complex II | - | - | - |

Note: The values presented are illustrative and depend on the specific computational method and basis set used.

Global reactivity descriptors, such as chemical potential (μ), chemical hardness (η), global softness (S), and the electrophilicity index (ω), can be derived from the HOMO and LUMO energies to further quantify the molecule's reactivity. nih.govacademicjournals.org

Vibrational Frequency Calculations and Spectroscopic Simulation

Theoretical vibrational frequency calculations are a powerful tool for interpreting experimental infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies from the optimized molecular geometry, researchers can assign the observed spectral bands to specific vibrational modes of the molecule, such as stretching, bending, and rocking motions. nih.govnih.gov

DFT methods are widely used for these calculations. nih.gov The computed frequencies are often scaled by an empirical factor to better match the experimental values, accounting for anharmonicity and other limitations of the theoretical model. nih.gov The agreement between the calculated and experimental spectra can serve as a validation of the computed molecular structure. nih.gov Potential Energy Distribution (PED) analysis is also employed to provide a detailed assignment of each vibrational mode. nih.gov

Natural Bond Orbital (NBO) and Natural Population Analysis (NPA)

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding and electron distribution within a molecule. uni-muenchen.dewikipedia.org It transforms the complex, delocalized molecular orbitals into localized one-center (lone pairs) and two-center (bonds) orbitals that align with the classical Lewis structure concept. uni-muenchen.dewisc.edu This analysis reveals the hybridization of atomic orbitals and the nature of chemical bonds, whether they are primarily covalent or ionic. wisc.edu

Natural Population Analysis (NPA), a part of the NBO method, calculates the partial charges on each atom. uni-muenchen.de This information is valuable for understanding the molecule's electrostatic properties and identifying reactive sites.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. uni-muenchen.deresearchgate.net It is a valuable tool for predicting the reactive sites for electrophilic and nucleophilic attacks. nih.govresearchgate.net

The MEP map is color-coded to indicate different potential regions. Typically, red and yellow colors represent negative potential regions, which are rich in electrons and susceptible to electrophilic attack. researchgate.netresearchgate.net Blue colors indicate positive potential regions, which are electron-deficient and prone to nucleophilic attack. researchgate.netresearchgate.net Green areas represent regions of neutral potential. researchgate.net For example, in many organic molecules, the regions around electronegative atoms like oxygen and nitrogen show negative electrostatic potential, while regions around hydrogen atoms often exhibit positive potential. nih.govnih.gov

Time-Dependent Density Functional Theory (TD-DFT) for Excited States and Absorption Properties

Time-Dependent Density Functional Theory (TD-DFT) is the primary computational method for studying the electronic excited states of molecules and simulating their UV-visible absorption spectra. mdpi.comresearchgate.netrsc.org By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the absorption wavelengths (λmax) and oscillator strengths, which correspond to the positions and intensities of the absorption bands in the experimental spectrum. mdpi.com

These calculations provide insights into the nature of the electronic transitions, such as π → π* or n → π* transitions. espublisher.com The analysis of the molecular orbitals involved in these transitions helps to understand the charge transfer characteristics of the excited states. espublisher.com The accuracy of TD-DFT calculations can be influenced by the choice of the exchange-correlation functional and the basis set, and comparing the theoretical spectrum with experimental data is a common practice for validation. mdpi.com

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules over time. For this compound and its derivatives, MD simulations provide critical insights into conformational flexibility, solvent interactions, and the stability of molecular complexes. nih.gov These simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe molecular motion and predict macroscopic properties from the underlying microscopic interactions.

In the context of thiohydrazide and thiosemicarbazone systems, MD simulations are frequently employed to understand how these molecules behave in a biological environment, such as in the active site of an enzyme. researcher.lifenih.gov For instance, simulations can reveal the stability of a ligand-protein complex, showing how the ligand adjusts its conformation to fit within a binding pocket and the key interactions that maintain this binding over time. nih.gov An 80 ns molecular dynamics simulation of a related N-alkylated hydantoin (B18101) derivative bound to cholesterol oxidase demonstrated the stability of the complex, with a protein root-mean-square deviation (RMSD) of 1.24 ± 0.07 Å. nih.gov

MD simulations can identify regions of high conformational flexibility within a molecule, which can be crucial for its biological activity. nih.gov By analyzing the trajectories of the atoms, researchers can determine which bonds and dihedral angles are most mobile. This information is valuable for understanding how the molecule might adapt to different environments or binding partners. Furthermore, MD simulations coupled with methods like Molecular Mechanics-Generalized Born Surface Area (MM-GBSA) can estimate the free energy of binding, providing a quantitative measure of the affinity between the molecule and its target. For example, the binding free energy for a promising hydantoin inhibitor was calculated to be -51.5 ± 10.6 kcal/mol, with significant contributions from van der Waals and electrostatic interactions. nih.gov

Table 1: Representative Data from MD Simulations of Thiohydrazide-like Systems

| System | Simulation Length (ns) | Key Parameter Measured | Result | Reference |

|---|---|---|---|---|

| Thiosemicarbazone-AChE Complex | 100 | RMSD of Ligand | Stable within the active pocket | researcher.life |

| N-alkylated Hydantoin-Cholesterol Oxidase | 80 | Protein RMSD | 1.24 ± 0.07 Å | nih.gov |

| N-alkylated Hydantoin-Cholesterol Oxidase | 80 | MM-GBSA Binding Free Energy | -51.5 ± 10.6 kcal/mol | nih.gov |

| Dimerase-Diketopiperazine Complex | N/A | Conformational Flexibility | Identified flexible regions key to selectivity | nih.gov |

Quantum Chemical Methods for Reactivity and Mechanism Studies

Quantum chemical methods, particularly Density Functional Theory (DFT), are indispensable for investigating the electronic structure, reactivity, and reaction mechanisms of molecules like this compound at the atomic level. researchgate.netmdpi.com These methods allow for the detailed exploration of potential energy surfaces, providing a map of the energetic landscape that governs a chemical transformation. nih.gov

Elucidating a reaction pathway involves identifying all elementary steps, including intermediates and transition states, that connect reactants to products. nih.gov For thiohydrazides, a common reaction is intramolecular cyclization to form heterocyclic compounds like thiadiazoles. mdpi.com Computational studies can map out the step-by-step mechanism of such reactions.

A typical proposed mechanism for the cyclization of a thiohydrazide derivative involves several stages:

Formation of a hydrazone: The initial step often involves the reaction of the thiohydrazide with a carbonyl compound. researchgate.net

Protonation and Nucleophilic Attack: The hydrazone may be protonated, followed by an intramolecular nucleophilic attack of the sulfur atom onto the electrophilic C=N bond. mdpi.com

Cyclization and Aromatization: This leads to a cyclic intermediate (e.g., a thiadiazoline), which then undergoes aromatization, often through oxidation, to form the final stable heterocyclic product. mdpi.com

Quantum chemical calculations can determine the relative energies of each species along this pathway, confirming the feasibility of the proposed mechanism. mdpi.com For example, in the synthesis of steroidal 1,3,4-thiadiazoles, the reaction is proposed to proceed via an AdN-type cyclization of a thione isomer intermediate. mdpi.com Similarly, cascade reactions involving 6π-electrocyclization of hydrazone thiol tautomers have been computationally investigated to explain the formation of pyridazine (B1198779) rings. mdpi.com

The transition state (TS) is the highest energy point along a reaction coordinate, representing the energy barrier that must be overcome for a reaction to occur. youtube.com Identifying and characterizing the TS is crucial for understanding reaction rates and selectivity. youtube.com Computational methods are essential for this analysis, as transition states are transient and cannot be isolated experimentally.

DFT calculations are widely used to locate and optimize the geometry of transition states. researchgate.net Keywords such as Opt(TS, CalcFC, NoEigenTest) are used in software packages like Gaussian to perform these calculations. youtube.com A key confirmation of a true transition state is the presence of a single imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate. youtube.com

For this compound, transition state analysis would be critical for studying its cyclization reactions. By calculating the energy of the transition state relative to the reactants (the activation energy), chemists can predict how readily the reaction will occur. For instance, in a study on the chemiluminescence of acridinium (B8443388) derivatives, DFT was used to locate the transition state for the decomposition of a key dioxetanone intermediate, identifying it as the rate-determining step of the entire process. mdpi.com These calculations can be further refined by including solvent effects and using higher levels of theory to achieve greater accuracy. youtube.com

Table 2: Illustrative DFT Data for Transition State Analysis

| Reaction Step | Method/Basis Set | Calculated Parameter | Value | Reference |

|---|---|---|---|---|

| Cyclization of Thiohydrazide Derivative | DFT/B3LYP | Activation Energy (ΔG‡) | +15 to +25 kcal/mol | youtube.comresearchgate.net |

| TS Vibrational Analysis | DFT/B3LYP | Imaginary Frequency | -200 to -400 cm⁻¹ | youtube.com |

| Dioxetanone Decomposition | DFT/TD-DFT | Activation Barrier | Reduced by electron-donor groups | mdpi.com |

Intermolecular Interactions and Non-Covalent Bonding Analysis

Non-covalent interactions are fundamental to the structure, stability, and function of molecular systems. For this compound, with its phenyl rings and hydrogen-bonding capable N-H and C=S groups, these interactions dictate its crystal packing, solubility, and potential biological activity.

Hydrogen bonds are specific, directional interactions that play a critical role in forming defined supramolecular structures. nih.gov The this compound molecule contains both hydrogen bond donors (the N-H groups) and acceptors (the sulfur atom of the C=S group and the nitrogen atoms).

X-ray crystallography is a primary experimental technique for identifying hydrogen bonds in the solid state. nih.govnih.gov These experimental findings can be complemented and further analyzed by computational methods. DFT calculations and the Quantum Theory of Atoms in Molecules (QTAIM) analysis can be used to study the strength and nature of these interactions. nih.gov For example, in copper(II) complexes of functionalized thiosemicarbazones, DFT calculations were used to energetically study the H-bonded assemblies observed in the crystal structure. nih.gov In related systems, both intra- and intermolecular hydrogen bonds have been identified, such as the O-H···N and N-H···O interactions, which are crucial for stabilizing the molecular conformation and crystal lattice. nih.govresearchgate.net The presence of cooperative hydrogen-bonding networks, where multiple H-bonds influence each other, can lead to the formation of particularly strong, low-barrier hydrogen bonds. nih.gov

Pi-stacking (π-π) interactions are non-covalent interactions that occur between aromatic rings. wikipedia.org Given the two phenyl rings in this compound, π-stacking is a significant factor in its supramolecular assembly. These interactions arise from a combination of electrostatic, dispersion, and Pauli repulsion forces. chemrxiv.org

Computational studies, particularly using dispersion-corrected DFT, are essential for quantifying the energy and geometry of π-stacking interactions. nih.gov The most common geometries are not face-to-face but rather parallel-displaced or T-shaped (edge-to-face), which minimizes electrostatic repulsion between the electron-rich π-clouds. colostate.edu In a parallel-displaced arrangement, the rings are offset, while in a T-shaped arrangement, the edge of one ring (with its partially positive hydrogens) points towards the face of the other (with its negative π-electrons). colostate.edu

Analysis of crystal structures often reveals these arrangements. For example, π-π interactions with centroid-to-centroid distances of around 3.8 Å are commonly observed between adjacent aromatic rings in crystal lattices. nih.gov Theoretical models can calculate the interaction energies, which typically range from 2-10 kcal/mol. nih.govnih.gov For instance, DFT calculations for a hexafluorobenzene-mesitylene dimer, a model system for π-stacking, predicted a complexation energy of -9.1 kcal/mol. nih.gov Such interactions are vital in materials science and in biological recognition, where they contribute to the binding of drugs to protein targets. wikipedia.orgnih.gov

Table 3: Typical Geometries and Energies of Non-Covalent Interactions

| Interaction Type | Typical Distance (Å) | Typical Energy (kcal/mol) | Common Geometry | Reference |

|---|---|---|---|---|

| N-H···S Hydrogen Bond | ~2.2 - 2.8 (H···S) | -3 to -7 | Linear or near-linear | nih.govresearchgate.net |

| Parallel-Displaced π-Stacking | ~3.4 - 3.8 (interplanar) | -2 to -5 | Offset stacking of rings | chemrxiv.orgcolostate.edu |

| T-shaped π-Stacking | ~4.5 - 5.0 (centroid-centroid) | -1 to -3 | Edge-to-face | colostate.edu |

| Arene-Perfluoroarene π-Stacking | ~3.5 (interplanar) | -5 to -10 | Face-to-face | wikipedia.orgnih.gov |

Supramolecular Chemistry and Crystal Engineering of N Phenylbenzenecarbothiohydrazide Systems

Principles of Molecular Self-Assembly

Molecular self-assembly is the process by which molecules spontaneously form ordered and stable structures through non-covalent interactions. ias.ac.in This principle is fundamental to creating complex supramolecular architectures from molecular building blocks. In the case of N'-Phenylbenzenecarbothiohydrazide, its structure contains key functional groups that are highly conducive to self-assembly.

The core drivers for the self-assembly of this compound and related thiosemicarbazide (B42300) derivatives are:

Hydrogen Bonding: The thiourea-like moiety (-NH-C(=S)-NH-) is a powerful hydrogen-bonding unit. The N-H groups act as hydrogen bond donors, while the sulfur atom and the nitrogen atoms can act as acceptors. This allows for the formation of robust and directional interactions, leading to predictable assemblies like dimers or extended chains. rsc.org

π-π Stacking: The presence of the phenyl ring introduces the possibility of π-π stacking interactions, where aromatic rings align face-to-face or face-to-edge, contributing to the stability of the assembled structure. rsc.org

Hydrophobic Interactions: The aromatic phenyl group provides a hydrophobic domain, which can drive assembly in polar solvents to minimize unfavorable interactions with the solvent.

Research on related thiourea-containing amphiphiles has demonstrated their ability to self-assemble into diverse nanostructures, including spherical and elongated micelles, depending on the nature of their hydrophobic components. nih.gov Similarly, thiosemicarbazones, which are derivatives of thiosemicarbazides, are known to form weakly associated dimers and other aggregates in solution through hydrogen bonding. rsc.org These examples underscore the inherent capability of the functional groups within this compound to direct its assembly into well-defined supramolecular structures.

Host-Guest Chemistry with this compound Scaffolds

Host-guest chemistry involves the formation of unique complexes where a "host" molecule creates a binding cavity for a "guest" molecule or ion, held together by non-covalent forces. nih.gov While specific studies detailing this compound as a host are not extensively documented, its molecular structure provides a promising scaffold for such applications.

The key features of this compound that make it a potential host molecule are its nitrogen and sulfur atoms, which act as soft and hard donor sites. This makes the molecule particularly suitable for coordinating with metal ions (guests). The broader class of thiosemicarbazones is well-known for its ability to act as versatile ligands, binding to various transition metals. nih.govnih.govjocpr.com These ligands can act as bidentate or tridentate hosts for metal ions, coordinating through the sulfur atom and hydrazinic nitrogen atoms. nih.gov

Therefore, the this compound scaffold can be envisioned as a host capable of:

Metal Ion Coordination: Forming stable complexes with a range of metal ions, which could have applications in catalysis, sensing, or materials science.

Anion Recognition: The N-H groups of the thioamide moiety can potentially act as hydrogen-bond donors to recognize and bind anionic guests.

Encapsulation of Small Organic Molecules: The phenyl group, combined with the hydrogen-bonding framework, could create pockets or clefts capable of encapsulating small neutral organic molecules.

The development of such host-guest systems relies on the principles of molecular recognition, where the size, shape, and electronic properties of the host's binding site are complementary to those of the guest.

**6.3. Engineering of Solid-State Architectures

The engineering of solid-state architectures, or crystal engineering, focuses on designing and controlling the packing of molecules in a crystal lattice to achieve desired properties. ias.ac.in For this compound, this involves leveraging its intermolecular interactions to build predictable and robust crystalline structures.

The crystal structure of this compound (under its synonym N-Phenylhydrazinecarbothioamide) has been solved, confirming its potential for forming ordered assemblies. The analysis of its structure, and those of related compounds, allows for the identification of recurring, stable patterns of intermolecular interactions known as supramolecular synthons. ias.ac.in For this molecule, the most prominent motifs arise from its strong hydrogen-bonding capabilities and aromatic character.

Common crystal packing motifs anticipated and observed in thiosemicarbazide-based structures include:

Centrosymmetric Dimers: Molecules often pair up through strong N-H···S hydrogen bonds, forming a highly stable eight-membered ring motif. This is a very common synthon in thiourea (B124793) and thiosemicarbazone chemistry.

Sheet and Layered Structures: The combination of hydrogen-bonded chains or dimers and π-stacking interactions can lead to the formation of 2D sheets, which then stack to form a 3D crystal. nih.gov

| Packing Motif | Mediating Interactions | Resulting Architecture | Significance |

|---|---|---|---|

| Dimer Formation | N-H···S Hydrogen Bonds | Discrete zero-dimensional (0D) or one-dimensional (1D) chains | Primary, high-stability synthon that often dictates initial assembly. |

| π-Stacking Columns | π-π Interactions | One-dimensional (1D) stacks of aromatic rings | Stabilizes the lattice and influences electronic properties. |

| Layered Assembly | Hydrogen Bonding and van der Waals forces | Two-dimensional (2D) sheets | Creates anisotropic properties in the bulk material. |

The stability and final architecture of a molecular crystal are determined by a complex balance of various intermolecular interactions. rsc.orgub.edu For this compound, the primary forces at play are hydrogen bonds and π-π interactions, which are strong and directional, making them ideal tools for crystal engineering.

The energetic hierarchy of these interactions typically places strong hydrogen bonds (like N-H···S) as the most influential in directing the crystal packing, followed by π-π stacking and weaker C-H···π or van der Waals forces. rsc.org Understanding this hierarchy is crucial for designing new materials. For instance, by chemically modifying the phenyl ring with electron-withdrawing or -donating groups, one can tune the strength of the π-π interactions and potentially alter the entire crystal packing motif, leading to polymorphism or the formation of new co-crystals.

| Interaction Type | Participating Molecular Fragments | Role in Crystal Stability and Design |

|---|---|---|

| N-H···S Hydrogen Bond | Hydrazine (B178648)/Amide (N-H) and Thione (C=S) | Forms robust dimers and chains; primary directional force. |

| N-H···N Hydrogen Bond | Hydrazine/Amide (N-H) and Hydrazine (N) | Links primary motifs into larger networks. |

| π-π Stacking | Phenyl Ring ↔ Phenyl Ring | Provides significant cohesive energy and stabilizes layered structures. |

| C-H···π Interaction | Phenyl (C-H) and Phenyl Ring (π-system) | Secondary interaction that helps optimize packing density. |

| van der Waals Forces | Entire Molecular Surface | Contribute to overall crystal cohesion and fill space efficiently. |

Dissipative Self-Assembly and Chemically Fueled Supramolecular Systems

Dissipative self-assembly describes the formation of ordered structures that are maintained away from thermodynamic equilibrium by a continuous input of energy. nih.govacs.org These systems, often powered by chemical fuels or light, can exhibit life-like properties such as transient stability and adaptability.